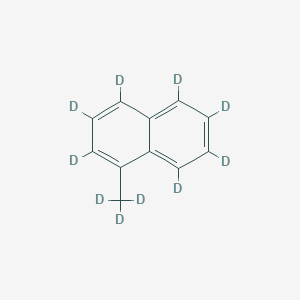

1-Methylnaphthalene-d10

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7-heptadeuterio-8-(trideuteriomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUYECUOLPXSFR-UZHHFJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480545 | |

| Record name | 1-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38072-94-5 | |

| Record name | 8-(Methyl-d3)naphthalene-1,2,3,4,5,6,7-d7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38072-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38072-94-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 1-Methylnaphthalene-d10

Advanced Applications in Quantitative Mass Spectrometry and Metabolic Profiling

Executive Summary

1-Methylnaphthalene-d10 is the fully deuterated isotopologue of 1-methylnaphthalene, a bicyclic aromatic hydrocarbon. In this molecule, all ten hydrogen atoms (seven aromatic and three aliphatic) are replaced by deuterium (

This guide addresses the critical utility of this compound as a "gold standard" Internal Standard (IS) in gas chromatography-mass spectrometry (GC-MS) for environmental forensics (PAH analysis) and as a mechanistic probe in toxicology to study cytochrome P450-mediated bioactivation via the Kinetic Isotope Effect (KIE).

Part 1: Physicochemical Profile & Isotopic Purity

To utilize this compound effectively, one must understand how deuteration alters—and preserves—specific physical properties. The "Deuterium Effect" results in a molecule that retains the chromatographic retention time of the native analogue (or elutes slightly earlier due to lower polarizability) while offering a distinct mass spectral signature.

Comparative Properties Table

| Property | Native 1-Methylnaphthalene | This compound | Significance |

| Formula | Complete isotopic substitution. | ||

| CAS Number | 90-12-0 | 38072-95-0 | Unique identifier for regulatory tracking. |

| Mol. Weight | 142.20 g/mol | ~152.26 g/mol | +10 Da shift allows spectral resolution. |

| Quant Ion (m/z) | 142 | 152 | The primary ion used for SIM mode quantification. |

| Boiling Point | 240-243 °C | ~240 °C | Co-elution or near co-elution in GC. |

| Isotopic Purity | N/A | Typically | Prevents interference from "d9" or "d8" isotopomers. |

Part 2: Analytical Application – Isotope Dilution Mass Spectrometry (IDMS)

The primary application of this compound is as a surrogate or internal standard in EPA Method 8270 (Semivolatile Organic Compounds by GC-MS).

The Mechanism of Error Correction

In complex matrices (soil, sludge, diesel particulates), extraction efficiency varies wildly. External calibration fails because it cannot account for analyte loss during sample preparation.

-

Co-Extraction: Because this compound is chemically identical to the target, it suffers the exact same losses during extraction.

-

Mass Discrimination: In the Mass Spectrometer, the d10 analog is distinguishable by a mass shift of +10 Daltons.

-

Ratio Calculation: Quantification is based on the ratio of the Native/d10 response, nullifying errors from injection volume or matrix suppression.

Workflow Diagram: Isotope Dilution Protocol

The following diagram illustrates the self-validating workflow of using this compound in environmental analysis.

Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow ensures that any loss of analyte during extraction is mirrored by the internal standard, providing automatic error correction.

Validated Protocol: EPA 8270 Modification for PAHs

Objective: Quantify 1-Methylnaphthalene in soil samples.

-

Standard Preparation:

-

Prepare a stock solution of this compound at 2,000 µg/mL in Dichloromethane (DCM).

-

Note: Store at -20°C away from light to prevent photo-oxidation.

-

-

Sample Spiking:

-

Weigh 30g of soil.

-

Add 1.0 mL of the d10 surrogate solution before adding extraction solvent. This is critical. If added after extraction, it only corrects for injection errors, not extraction efficiency.

-

-

Extraction:

-

Perform Ultrasonic Extraction (EPA Method 3550) or Soxhlet Extraction using 1:1 Acetone:DCM.

-

-

GC-MS Parameters (Agilent 5977 or similar):

-

Column: 30m x 0.25mm ID, 0.25µm film (5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven: 40°C (hold 2 min) → 300°C @ 10°C/min.

-

SIM Mode Acquisition:

-

Window 1 (approx 8-10 min): Monitor m/z 142 (Native Target) and m/z 152 (d10 Internal Standard).

-

Dwell time: 50ms per ion.

-

-

Part 3: Metabolic & Toxicological Applications (Kinetic Isotope Effect)

Beyond analysis, this compound is a powerful tool in drug metabolism and pharmacokinetics (DMPK). It is used to probe the mechanism of Cytochrome P450 (CYP) oxidation.

The Deuterium Switch

The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

-

Primary KIE: If the rate-determining step (RDS) in the metabolic pathway involves breaking the C-H bond at the methyl group, replacing it with C-D will significantly slow down the reaction (

). -

Metabolic Switching: If the methyl group is blocked by deuterium, the P450 enzyme may be forced to oxidize a different position (e.g., ring epoxidation), potentially altering the toxicity profile.

Diagram: Kinetic Isotope Effect Logic

This diagram visualizes how d10 is used to identify the rate-limiting step in metabolic oxidation.

Figure 2: Decision logic for using this compound to elucidate metabolic pathways via the Kinetic Isotope Effect.

Part 4: Handling, Stability, and Troubleshooting

1. H/D Exchange (Scrambling): While aromatic C-D bonds are generally stable, the benzylic positions (the methyl group) can undergo exchange with solvent protons under highly acidic or basic conditions.

-

Protocol: Avoid using protic solvents (Methanol, Water) with strong Lewis acids during sample preparation. Use Aprotic solvents (DCM, Hexane) for stock solutions.

2. Isobaric Interferences: In complex petroleum samples, alkylated naphthalenes may have fragments near m/z 152.

-

Validation: Always check the ratio of the molecular ion (152) to a qualifier ion (e.g., m/z 150 or 124 for the d10 species) to confirm peak purity.

References

-

U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

-

National Institute of Standards and Technology (NIST). (2023). 1-Methylnaphthalene Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450-Catalyzed Oxidation Reactions. Methods in Enzymology. [Link]

Precision Analytics with 1-Methylnaphthalene-d10: Structural Dynamics and Quantitation Protocols

Abstract

1-Methylnaphthalene-d10 (CAS: 38072-94-5) represents the fully deuterated isotopologue of 1-methylnaphthalene, a critical Polycyclic Aromatic Hydrocarbon (PAH). Its primary utility lies in high-precision quantitative analysis via Gas Chromatography-Mass Spectrometry (GC-MS), where it serves as a definitive Internal Standard (IS). This guide dissects the physicochemical shifts induced by deuteration, outlines the kinetic isotope effects in chromatography, and provides a validated protocol for its use in environmental and petrochemical forensics.

Chemical Identity & Structural Analysis

The transition from 1-methylnaphthalene (

Structural Comparison

| Feature | 1-Methylnaphthalene (Native) | This compound (Deuterated) | Impact on Analysis |

| Formula | +10 Da Mass Shift | ||

| Molecular Weight | 142.20 g/mol | ~152.26 g/mol | Distinct MS Molecular Ion ( |

| Density (25°C) | 1.02 g/mL | ~1.09 g/mL (Calculated) | Gravimetric adjustments required |

| Boiling Point | 240-243 °C | ~238-241 °C | Inverse Isotope Effect (Lower BP) |

| CAS Number | 90-12-0 | 38072-94-5 | Unique Identifier |

The Deuterium Isotope Effect

In chromatography, C-D bonds have a slightly shorter bond length and lower polarizability than C-H bonds. This results in weaker London dispersion forces with the stationary phase (e.g., 5% phenyl-methylpolysiloxane). Consequently, This compound typically elutes slightly earlier (0.02 – 0.10 min) than its non-deuterated counterpart. This separation is critical; it prevents cross-talk between the analyte and the standard while remaining close enough to experience identical matrix effects.

Analytical Application: GC-MS Internal Standard Methodology

The gold standard for PAH quantification is Isotope Dilution Mass Spectrometry (IDMS). By spiking the sample with this compound prior to extraction, the analyst creates a self-correcting system.

Mechanism of Action

-

Extraction Correction: Any loss of analyte during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is mirrored by the d10 standard.

-

Injection Normalization: Variations in injection volume or split ratio affect both equally.

-

MS Response: The mass spectrometer differentiates the native (

142) from the standard (

Visualization of the Workflow

The following diagram illustrates the logical flow of an IDMS protocol using this compound.

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring data integrity through internal standardization.

Experimental Protocol: High-Precision Quantitation

Objective: Quantify 1-methylnaphthalene in diesel fuel or sediment using this compound correction.

Reagents & Standards

-

Analyte: 1-Methylnaphthalene (>98%).

-

Internal Standard (IS): this compound (>98 atom % D).

-

Solvent: Dichloromethane (DCM), HPLC Grade.

Step-by-Step Methodology

Phase 1: Standard Preparation

-

Stock Solution (IS): Dissolve 10 mg of this compound in 10 mL DCM to create a 1000 µg/mL stock. Store at -20°C in amber glass.

-

Working Solution: Dilute Stock to 50 µg/mL. This is your "Spiking Solution."

Phase 2: Sample Preparation (Self-Validating Step)

-

Weigh 10 g of sediment sample.

-

CRITICAL STEP: Add exactly 100 µL of Spiking Solution (IS) directly to the sample matrix before adding extraction solvent.

-

Why? This ensures the IS experiences the exact same extraction inefficiencies as the native analyte.

-

-

Add 20 mL DCM and sonicate for 20 mins.

-

Concentrate extract to 1 mL under nitrogen stream.

Phase 3: GC-MS Configuration

-

Column: 30m x 0.25mm ID, 0.25µm film (5% phenyl equivalent).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Temp Program: 40°C (1 min) -> 10°C/min -> 300°C.

-

MS Mode: Selected Ion Monitoring (SIM).

Data Acquisition Parameters (SIM Table)

| Compound | Retention Time (approx) | Quant Ion ( | Qualifier Ions ( |

| This compound | 12.45 min | 152.2 | 153.2, 124.1 |

| 1-Methylnaphthalene | 12.48 min | 142.1 | 141.1, 115.1 |

Note: The d10 standard elutes slightly faster. Ensure integration windows are wide enough to capture both peaks if they partially overlap, though distinct m/z allows deconvolution.

Synthesis & Purity Assessment

Understanding the origin of the d10 standard is vital for troubleshooting background noise.

Synthesis Pathway

The most robust synthesis involves high-temperature Hydrogen-Deuterium exchange (H/D exchange) using deuterated solvents and Lewis acid catalysts, or total synthesis from perdeuterated naphthalene precursors.

Figure 2: Catalytic H/D exchange mechanism for the production of deuterated PAHs.

Purity Verification

Before use, verify isotopic purity:

-

H-NMR: Should show "silence" in the aromatic (7.0-8.0 ppm) and methyl (2.6 ppm) regions. Residual peaks indicate incomplete deuteration.

-

MS: Check for

151 (

References

-

U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC. [Link]

-

National Institute of Standards and Technology (NIST). 1-Methylnaphthalene Mass Spectrum (Standard Reference Data). NIST Chemistry WebBook, SRD 69. [Link]

physical and chemical properties of 1-Methylnaphthalene-d10

A Critical Reference Standard for Analytical Chemistry and Metabolic Profiling

Executive Summary

1-Methylnaphthalene-d10 (C₁₁D₁₀) represents the fully deuterated isotopologue of 1-methylnaphthalene. Within the domains of environmental forensics, petrochemical analysis, and pharmaceutical development, it serves as a high-fidelity internal standard. Its utility is derived from its chemical equivalence to the proteo-analog combined with a distinct mass spectral signature, allowing for precise quantification of polycyclic aromatic hydrocarbons (PAHs) and metabolic byproducts in complex matrices.

This guide provides a comprehensive technical analysis of this compound, synthesizing its physicochemical constants, spectroscopic behavior, and handling protocols for high-precision laboratory environments.

Chemical Identity and Structural Integrity

The deuteration of 1-methylnaphthalene involves the substitution of all ten hydrogen atoms with deuterium (

Table 1: Chemical Identity Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 3817-05-8 (Generic for Deuterated Naphthalenes - verify specific vendor CAS) / Commonly listed under specific isotope CAS |

| Molecular Formula | C₁₁D₁₀ |

| Molecular Weight | 152.27 g/mol (approx.) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in dichloromethane, acetone, benzene; insoluble in water |

Technical Insight: The ~10 Dalton mass shift (compared to the proteo-analog MW of 142.20 g/mol ) is critical for Mass Spectrometry (MS) applications, placing the molecular ion (

) and its fragments well outside the isotopic envelope of the native analyte.

Physical and Chemical Properties

The substitution of Hydrogen with Deuterium introduces subtle but measurable changes in physical properties, primarily driven by the Dynamic Isotope Effect and changes in reduced mass.

2.1 Comparative Physicochemical Constants

The following table contrasts the theoretical and observed properties of the deuterated standard against its non-deuterated parent.

Table 2: Physical Properties Comparison

| Property | 1-Methylnaphthalene (Proteo) | This compound (Deuterated) | Technical Implication |

| Molar Mass | 142.20 g/mol | 152.27 g/mol | Key discriminator in MS analysis. |

| Density (25°C) | 1.02 g/mL | ~1.13 g/mL | Denser due to mass increase with negligible volume change. |

| Boiling Point | 240-243 °C | 238-241 °C | Inverse isotope effect often lowers BP slightly in deuterated aromatics. |

| Melting Point | -22 °C | ~ -20 to -24 °C | Similar phase transition profile; remains liquid at RT. |

| Refractive Index | 1.6170 | ~1.6150 | Slight decrease due to lower polarizability of C-D bonds. |

| Flash Point | > 82 °C | > 82 °C | Flammability profile remains identical. |

2.2 Chemical Stability and Reactivity

-

Oxidative Stability: Like its parent, this compound is susceptible to photo-oxidation. Prolonged exposure to UV light in the presence of oxygen can lead to the formation of endoperoxides or methyl-oxidation products (e.g., 1-naphthaldehyde-d8).

-

H/D Exchange: The C-D bonds are kinetically stable under neutral and mild acidic/basic conditions. However, exposure to strong Lewis acids or superacids can catalyze H/D exchange, compromising isotopic purity.

Spectroscopic Characterization

3.1 Mass Spectrometry (GC-MS)

In Gas Chromatography-Mass Spectrometry, this compound is the gold standard for quantifying 1-methylnaphthalene.

-

Retention Time: Co-elutes or elutes slightly earlier (fraction of a second) than the proteo-analog due to the slight difference in volatility and interaction with the stationary phase (chromatographic isotope effect).

-

Fragmentation Pattern:

-

Molecular Ion (

): Distinct peak at m/z 152 . -

Base Peak: Typically the molecular ion or the

loss. -

Comparison: The proteo-analog shows

at m/z 142. The +10 shift ensures no interference.

-

3.2 Nuclear Magnetic Resonance (NMR)

- H NMR: "Silent" spectrum. No signals should be observed in the aromatic or aliphatic regions, making it an excellent solvent or probe for measuring residual protons in other samples.

-

C NMR: The carbon signals will appear as multiplets (triplets or septets) due to Carbon-Deuterium coupling (

Applications in Research & Development

4.1 Environmental Forensics (PAH Analysis)

This compound is a mandated internal standard in EPA Method 8270 (Semivolatile Organic Compounds by GC/MS). It corrects for:

-

Injection variability.

-

Matrix effects (suppression/enhancement).

-

Extraction efficiency losses.

4.2 Drug Metabolism and Pharmacokinetics (DMPK)

In drug development, deuterated PAHs are used as mechanistic probes to understand metabolic pathways involving Cytochrome P450 enzymes.

Figure 1: Analytical Workflow for Internal Standardization

Caption: Workflow demonstrating the integration of this compound as an internal standard to correct for analytical variance.

Experimental Protocols

5.1 Protocol: Preparation of Internal Standard Stock Solution

Objective: Create a stable 1000 µg/mL stock solution for GC-MS calibration.

-

Weighing: Accurately weigh 10.0 mg of this compound into a tared 10 mL volumetric flask. Note: Use a glass syringe for liquid transfer to avoid evaporation losses.

-

Solvent Addition: Dilute to volume with high-purity Dichloromethane (DCM) or Acetone (depending on the target analyte solubility).

-

Mixing: Invert flask 10 times and sonicate for 1 minute to ensure homogeneity.

-

Storage: Transfer to amber glass vials with PTFE-lined screw caps. Store at -20°C.

-

Validity: Stable for 6-12 months if protected from light and evaporation.

-

5.2 Protocol: Quality Control Check (Isotopic Purity)

Before critical assays, verify the absence of the proteo-analog (m/z 142).

-

Inject 1 µL of the stock solution (diluted to 10 µg/mL) into GC-MS.

-

Acquire data in Scan Mode (m/z 100-200).

-

Integrate the peak at m/z 152 (d10) and check for any signal at m/z 142 (proteo).

-

Acceptance Criteria: Signal at m/z 142 must be < 1.0% of the m/z 152 signal.

Safety and Handling (SDS Summary)

While deuterated, the toxicological profile mirrors 1-methylnaphthalene.

-

Hazards:

-

Skin Irritant: Causes skin irritation.

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

-

Aspiration Hazard: May be fatal if swallowed and enters airways.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle within a fume hood.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C or -20 °C for long term.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Methylnaphthalene. NIST Chemistry WebBook, SRD 69. [Link]

-

U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

- Werstiuk, N. H., & Kadai, T. (1974). Acid-catalyzed deuterium exchange of aromatic hydrocarbons. Canadian Journal of Chemistry. (Foundational text on H/D exchange mechanisms).

1-Methylnaphthalene-d10 molecular weight and formula

The following technical guide details the physicochemical properties, synthesis logic, and analytical applications of 1-Methylnaphthalene-d10.

Precision Standards for Isotope Dilution Mass Spectrometry

Executive Summary & Core Data

This compound is the fully deuterated isotopologue of 1-methylnaphthalene. It serves as a critical internal standard in the quantitative analysis of alkylated Polycyclic Aromatic Hydrocarbons (PAHs), particularly in environmental forensics (oil spill source identification) and metabolomics.

Its utility is derived from its chemical stability and its ability to mimic the extraction and chromatographic behavior of the target analyte (1-methylnaphthalene) while remaining distinct in mass spectrometry due to the mass shift induced by deuterium substitution.

Physicochemical Identity Table

| Property | Data | Notes |

| Chemical Name | This compound | Per-deuterated analog |

| Chemical Formula | C₁₁D₁₀ | All protons (H) replaced by Deuterium (D) |

| Molecular Weight | 152.26 g/mol | Calculated using |

| Monoisotopic Mass | 152.146 g/mol | Critical for High-Res MS (HRMS) |

| CAS Number | 3817-05-8 | Specific to the d10 isotopologue |

| Appearance | Colorless Liquid | Similar viscosity to non-deuterated form |

| Isotopic Purity | Typically | Essential to minimize "M-1" interference |

Molecular Weight & Formula Derivation

Understanding the precise molecular weight is non-trivial in high-sensitivity applications. Unlike standard molar masses which use average atomic weights, mass spectrometry requires the monoisotopic mass or the specific isotopologue mass.

The Deuterium Shift

The substitution of Hydrogen (

-

Parent Formula:

-

Target Formula:

Calculation Logic:

-

Carbon Backbone:

-

Deuterium Substitution:

-

Total Average MW:

Comparison to Native:

The native 1-methylnaphthalene (

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary application of this compound is as a Surrogate Internal Standard in GC-MS analysis of environmental samples.

Mechanism of Action

In IDMS, the standard is added to the sample before extraction. Because C₁₁D₁₀ is chemically identical to C₁₁H₁₀ (ignoring minor kinetic isotope effects), it corrects for:

-

Extraction Efficiency: Loss of analyte during solvent extraction.

-

Injection Variability: Errors in GC injection volume.

-

Matrix Effects: Ion suppression or enhancement in the MS source.

Chromatographic Behavior (The Inverse Isotope Effect)

Contrary to intuition, deuterated PAHs often elute slightly earlier than their protonated counterparts on non-polar capillary columns (e.g., DB-5ms). This is due to the slightly smaller molar volume and lower polarizability of the C-D bond compared to the C-H bond.

-

Retention Time Shift: Expect this compound to elute 0.02 – 0.05 minutes prior to 1-Methylnaphthalene.

Visualization: The IDMS Workflow

Figure 1: Isotope Dilution Workflow ensuring compensation for analyte loss during extraction.

Experimental Protocol: Preparation & Analysis

Objective: Prepare a calibration standard for the quantification of 1-methylnaphthalene in sediment using this compound as the internal standard.

Reagents & Equipment

-

Analyte: 1-Methylnaphthalene (Neat, >98%).

-

Standard: this compound (1000 µg/mL in Dichloromethane).

-

Solvent: Dichloromethane (DCM), Pesticide Grade.

-

Instrumentation: GC-MS (Agilent 7890/5977 or equivalent) with DB-5ms column.

Standard Preparation Protocol

-

Stock Verification: Allow the ampoule of d10-standard to reach room temperature. Sonicate for 5 minutes to ensure homogeneity.

-

Working Internal Standard (WIS): Dilute the stock to 20 µg/mL in DCM.

-

Calculation:

-

Example: To make 10 mL of 20 µg/mL: Take 200 µL of 1000 µg/mL stock and dilute to 10 mL.

-

-

Spiking: Add exactly 100 µL of WIS to every 1 mL of final sample extract. Final concentration in extract = 2.0 µg/mL.

GC-MS Acquisition Parameters (SIM Mode)

To achieve maximum sensitivity, operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode.

| Compound | Quant Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Dwell Time |

| 1-Methylnaphthalene (Native) | 142.1 | 141.1 | 115.1 | 25 ms |

| This compound | 152.2 | 150.2 | 122.2 | 25 ms |

Note on Ions:

-

m/z 152.2: The molecular ion (

) for the d10 species. -

m/z 150.2: Loss of

or fragmentation path analogous to native (

Quality Control & Troubleshooting

H-D Exchange (Back-Exchange)

Deuterium on aromatic rings is generally stable. However, exposure to strong Lewis acids or extreme pH at high temperatures can facilitate Hydrogen-Deuterium exchange.

-

Symptom: Increase in m/z 151 signal (d9) and decrease in m/z 152.

-

Prevention: Store standards in neutral solvents (DCM, Isooctane) and avoid acid-washing glassware immediately prior to use without thorough rinsing.

Purity Verification

Before using a new lot of d10-standard for low-level detection, verify it does not contain native 1-methylnaphthalene.

-

Test: Inject a high concentration of d10 (50 µg/mL).

-

Pass Criteria: Signal at m/z 142 (Native) must be < 0.5% of the signal at m/z 152.

Synthesis Logic Diagram

Understanding how the d10 standard is created helps in troubleshooting impurities.

Figure 2: Simplified synthesis pathway utilizing deuterated precursors to ensure full isotopic enrichment.

References

-

United States Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC. [Link]

-

National Institute of Standards and Technology (NIST). (2023). 1-Methylnaphthalene Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

Wenzl, T., et al. (2006). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment. Trends in Analytical Chemistry, 25(7), 716-725. [Link]

Precision Synthesis of 1-Methylnaphthalene-d10: A Regioselective Approach

Topic: Synthesis of 1-Methylnaphthalene-d10 for Laboratory Use Content Type: In-depth Technical Guide

Executive Summary & Strategic Analysis

This compound (

While industrial synthesis often utilizes high-temperature H/D exchange on non-deuterated precursors, this method frequently results in isotopic scrambling and incomplete methyl-group deuteration. For laboratory-scale synthesis where purity is paramount, De Novo Friedel-Crafts Alkylation using fully deuterated precursors is the superior strategy.

The Core Directive: Kinetic Control

The synthesis hinges on the regioselectivity of the methylation. Naphthalene undergoes electrophilic aromatic substitution to yield two isomers:

-

1-Methylnaphthalene (Kinetic Product): Favored at low temperatures.

-

2-Methylnaphthalene (Thermodynamic Product): Favored at high temperatures or with prolonged reaction times.

Therefore, this protocol mandates a cryogenic Friedel-Crafts alkylation of Naphthalene-d8 with Iodomethane-d3 to ensure maximum yield of the 1-isomer.

Retrosynthetic Analysis & Pathway

The synthesis is designed to assemble the d10-molecule from two commercially available, high-purity deuterated building blocks.

Reaction Scheme:

Pathway Visualization

Figure 1: Reaction pathway highlighting the kinetic vs. thermodynamic divergence. Strict temperature control is required to follow the green path.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Purity/Specification | Role |

| Naphthalene-d8 | >99 atom % D | Substrate |

| Iodomethane-d3 | >99.5 atom % D | Methylating Agent |

| Aluminum Chloride (AlCl3) | Anhydrous, Granular | Lewis Acid Catalyst |

| Carbon Disulfide (CS2) | Anhydrous | Solvent (Non-complexing) |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |

Step-by-Step Synthesis

Phase 1: Setup and Activation

-

Apparatus: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Inert Atmosphere: Flush the system with dry nitrogen for 15 minutes. Moisture kills the catalyst and introduces H-impurities.

-

Solvation: Charge the flask with Naphthalene-d8 (10.0 g, 73.4 mmol) and Carbon Disulfide (50 mL) . Stir until dissolved.

-

Catalyst Addition: Cool the solution to -10°C using an ice/salt bath. Quickly add Aluminum Chloride (11.0 g, 82.5 mmol) . Note: The mixture may turn yellow/orange.

Phase 2: Controlled Alkylation

-

Reagent Prep: Dilute Iodomethane-d3 (11.0 g, 76.0 mmol) in 10 mL of CS2 in the addition funnel.

-

Addition: Dropwise add the Iodomethane-d3 solution over 45 minutes .

-

Critical Control Point: Monitor internal temperature. Do NOT allow it to exceed 0°C. Higher temps increase 2-isomer formation.

-

-

Reaction: Stir at -5°C to 0°C for 3 hours. Monitor via GC-MS (aliquot quenched in water/DCM). Look for the appearance of m/z 152 (Product) and disappearance of m/z 136 (Starting Material).

Phase 3: Quench and Workup

-

Quench: Pour the cold reaction mixture slowly onto 100 g of crushed ice/HCl mixture. Caution: Exothermic.

-

Extraction: Separate the organic layer. Extract the aqueous layer with Dichloromethane (3 x 30 mL).

-

Wash: Combine organics and wash with:

-

Saturated NaHCO3 (to remove acid).

-

Brine.

-

Water.

-

-

Drying: Dry over Anhydrous MgSO4, filter, and concentrate under reduced pressure (Rotavap). Do not overheat (keep bath < 40°C) to prevent volatility losses.

Purification & Characterization

The crude product will contain mostly this compound, some 2-isomer, and unreacted Naphthalene-d8.

Purification Workflow

Fractional distillation is effective, but for high-purity lab standards, Preparative HPLC or Flash Chromatography is recommended to separate the isomers.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane (Isocratic).

-

Elution Order: Naphthalene elutes first, followed closely by 2-Methylnaphthalene, then 1-Methylnaphthalene. Note: Isomer separation on silica is difficult; reverse-phase C18 is superior for isomer resolution.

Analytical Validation Table

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | GC-FID / GC-MS | > 98.0% (Sum of isomers) |

| Isomeric Purity | GC-FID (Wax Column) | > 95% 1-isomer |

| Isotopic Enrichment | 1H-NMR (400 MHz) | < 2% Residual Protium (Integrated signals) |

| Mass Spec ID | EI-MS | Molecular Ion: m/z 152 (Base peak) |

Workflow Diagram

Figure 2: Operational workflow from reagents to purified standard.

Safety & Handling

-

Iodomethane-d3: Highly toxic neurotoxin and alkylating agent. Handle only in a certified fume hood with double nitrile gloves.

-

CS2: Extremely flammable (flash point -30°C) and toxic. Use spark-proof equipment.

-

Deuterium Exchange: Avoid exposure to atmospheric moisture to prevent H/D back-exchange on acidic intermediates, though the final product is stable.

References

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and catalyst choice).

-

United States Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Establishes the requirement for deuterated PAHs as internal standards).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for aromatic alkylation and purification).

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic insight into kinetic vs. thermodynamic control in naphthalene substitution).

Strategic Sourcing and Analytical Application of 1-Methylnaphthalene-d10

A Technical Guide for Precision Spectrometry

Content Type: Technical Whitepaper Audience: Analytical Chemists, QA/QC Managers, Drug Development Researchers

Executive Summary: The Isotope Effect in Precision Analysis

In the realm of trace analysis—specifically for Polycyclic Aromatic Hydrocarbons (PAHs) and drug metabolite studies—1-Methylnaphthalene-d10 (CAS: 38072-95-0) serves as a critical internal standard. Its utility is derived from its ability to mimic the physicochemical behavior of its non-deuterated analog (1-Methylnaphthalene) while remaining spectrally distinct (mass shift of +10 Da).

This guide moves beyond simple procurement; it details the technical criteria for selecting the correct grade of material and integrates it into a self-validating analytical workflow based on Isotope Dilution Mass Spectrometry (IDMS).

Technical Specifications & Selection Criteria

When sourcing this compound, "purity" is a dual-metric: Chemical Purity and Isotopic Enrichment . Failure to balance these results in quantitative bias.

Core Specifications

-

Chemical Name: this compound

-

CAS Number: 38072-95-0

-

Molecular Formula: C₁₁D₁₀

-

Molecular Weight: 152.26 g/mol (approx., vs. 142.20 for native)

Critical Selection Parameters

| Parameter | Specification Threshold | Causality / Impact on Data |

| Isotopic Enrichment | Signal Overlap: Lower enrichment leads to "M-1" or "M-2" peaks that may interfere with the native analyte's quantitation ion, causing false positives. | |

| Chemical Purity | Matrix Noise: Impurities introduce non-deuterated contaminants that complicate the chromatogram baseline. | |

| Format | Neat vs. Solution | Error Propagation: Neat requires weighing (gravimetric error risk). Solution (e.g., in Methanol/DCM) reduces handling error but introduces solvent stability risks. |

| Certification | ISO 17034 (CRM) | Regulatory Compliance: Required for ISO 17025 accredited labs or GMP environments. |

Commercial Supplier Landscape

The market is bifurcated into Primary Isotope Manufacturers (who synthesize the deuterium label) and Reference Material Producers (who package and certify the standard).

Supplier Evaluation Matrix

| Supplier | Primary Focus | Product Type | Best For... |

| Cambridge Isotope Laboratories (CIL) | Isotope Synthesis | Neat & CRM Solutions | Gold Standard: When isotopic enrichment (>99%) is critical for low-level detection. |

| Sigma-Aldrich (Supelco/Merck) | Distribution & CRM | TraceCERT® (CRM) | Compliance: Labs requiring strict ISO 17034 documentation and broad solvent compatibility. |

| C/D/N Isotopes | Synthesis | Neat Compounds | Custom Synthesis: When specific deuteration patterns or bulk neat quantities are needed for R&D. |

| AccuStandard | Reference Materials | CRM Mixtures | Routine Analysis: High-throughput labs needing pre-mixed PAH cocktails (e.g., EPA 8270 sets). |

Sourcing Decision Logic (Visualized)

The following diagram illustrates the decision process for selecting the correct supplier grade based on your regulatory environment.

Figure 1: Strategic sourcing decision tree for deuterated standards.

Experimental Protocol: Internal Standard Application

This protocol adapts EPA Method 8270E (Semivolatile Organic Compounds by GC-MS). It utilizes this compound to correct for extraction efficiency losses and injection variability.

Methodology: The "Spike-Before-Extract" Principle

Objective: Quantify 1-Methylnaphthalene in soil/sediment. Internal Standard (IS): this compound.

Step 1: Preparation of Spiking Solution

-

Obtain this compound (Neat or 1000 µg/mL stock).

-

Dilute to a working concentration of 20 µg/mL in Acetone or Dichloromethane (DCM).

-

Why Acetone? It is miscible with water, ensuring the IS penetrates the soil moisture matrix effectively.

-

Step 2: Sample Spiking (The Critical Control Point)

-

Weigh 30g of soil sample.

-

Immediately add 1.0 mL of the IS working solution (20 µg/mL) directly onto the soil.

-

Wait 15 minutes.

-

Causality: This equilibration time allows the deuterated standard to bind to the soil matrix similarly to the native analyte. If you extract immediately, the IS is "loose" and extracts too easily, leading to under-correction of recovery.

-

Step 3: Extraction & Concentration

-

Perform Ultrasonic or Soxhlet extraction using 1:1 Acetone:DCM.

-

Concentrate the extract to 1.0 mL using a Kuderna-Danish concentrator or Nitrogen evaporation.

Step 4: GC-MS Analysis

-

Column: 30m x 0.25mm ID, 5% Phenyl Methyl Siloxane (e.g., DB-5ms).

-

Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.

-

Ions Monitored:

-

Target (1-Methylnaphthalene): m/z 142 (Quant), 141 (Qual).

-

IS (this compound): m/z 152 (Quant).

-

Analytical Workflow Diagram

Figure 2: Self-validating IDMS workflow. The spike must occur before extraction to validate recovery.

Quality Assurance: Self-Validating the Standard

Before relying on a purchased standard, verify its integrity. Commercial certificates can contain errors or the product may have degraded.

Verification Protocol (Bridging Study)

Do not assume the concentration on the ampoule is absolute.

-

The Reference: Use an existing, verified lot of this compound (Lot A).

-

The Candidate: The new bottle/ampoule (Lot B).

-

The Bridge: Prepare both at 20 µg/mL. Inject Lot A (n=3) and Lot B (n=3).

-

Acceptance Criteria: The Response Factor (RF) of Lot B must be within ±5% of Lot A.

Relative Response Factor (RRF) Calculation

The concentration of the native analyte (

Where:

- = Area of native analyte (m/z 142)

- = Area of d10-standard (m/z 152)

- = Concentration of d10-standard

References

1-Methylnaphthalene-d10 material safety data sheet (MSDS)

High-Purity Deuterated Standard for Analytical & Metabolic Research

Executive Summary & Chemical Identity

1-Methylnaphthalene-d10 (CAS: 38072-94-5) is the fully deuterated isotopologue of 1-methylnaphthalene. In the context of drug development and environmental forensics, it serves as a critical internal standard due to its chemical stability and distinct mass spectral signature (+10 Da shift relative to the native protium form).

Unlike standard MSDS documents which list hazards in isolation, this guide integrates safety data with analytical utility, ensuring that researchers understand both the risk and the rationale behind handling protocols.

Chemical Characterization

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | Perdeutero-1-methylnaphthalene; Octadeutero-1-(trideuteromethyl)naphthalene |

| Chemical Formula | |

| Molecular Weight | 152.26 g/mol (vs. 142.20 g/mol for native) |

| Isotopic Purity | Typically |

| Appearance | Colorless to pale yellow liquid |

| Odor | Naphthalene-like (mothballs), distinct aromatic |

Physicochemical & Isotopic Properties

Understanding the physical constraints of the solvent is vital for NMR locking and GC-MS retention time prediction.

| Property | Value | Experimental Implication |

| Boiling Point | ~240–243 °C | High boiling point makes it suitable for high-temperature GC analysis without rapid solvent loss. |

| Density | 1.10 g/mL (at 25 °C) | Significantly denser than water; sinks in aqueous extraction layers. |

| Flash Point | > 82 °C (Closed Cup) | Combustible but stable under standard laboratory ambient conditions. |

| Partition Coeff. ( | ~3.87 (Est.) | Highly lipophilic; bioaccumulates in lipid tissues. |

Expert Insight: The substitution of Hydrogen (

Safety Profile & Risk Mitigation (HSE)

Based on GHS Classifications for Polycyclic Aromatic Hydrocarbons (PAHs).

Critical Hazards

-

Acute Toxicity (Oral): Harmful if swallowed (Category 4).

-

Carcinogenicity: Suspected of causing cancer (Category 2). PAHs are intercalating agents.

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Category 1).

Operational Safety Logic (Decision Tree)

The following diagram outlines the decision logic for handling spills and exposure, prioritizing containment due to the compound's lipophilicity and persistence.

Figure 1: Risk Mitigation Decision Tree for Deuterated PAH Exposure.

Analytical Applications: Internal Standard Protocol

In drug development, this compound is frequently used to normalize data in metabolic stability assays involving aromatic drug candidates.

Why use the d10 variant?

-

Mass Spectral Separation: The +10 Da shift ensures the internal standard (IS) signal does not overlap with the analyte or its M+1/M+2 natural isotopes.

-

Extraction Efficiency: As a structural analog to aromatic drugs, it mimics the extraction recovery rates of the analyte, correcting for sample loss during preparation.

Protocol: Preparation of Stable Isotope Stock Solution

Objective: Prepare a 1.0 mg/mL stock solution with <0.5% error.

Prerequisites:

-

Class A Volumetric Flask (10 mL)

-

Analytical Balance (0.01 mg precision)

-

Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade)

-

Amber Glass Vials (PAHs are photosensitive)

Workflow:

-

Tare: Place a clean 10 mL volumetric flask on the balance. Tare to zero.

-

Addition: Using a glass Pasteur pipette (avoid plastic tips which may leach phthalates), add approximately 10 mg of this compound.

-

Note: Do not target exactly 10.00 mg. Add a drop, record the exact weight (e.g., 10.42 mg), and adjust the solvent volume calculation later.

-

-

Dissolution: Add ~5 mL of solvent. Swirl gently to dissolve.

-

Caution: 1-Methylnaphthalene is viscous; ensure no oil droplets adhere to the flask neck.

-

-

Dilution: Dilute to the mark with solvent. Invert 10 times.

-

Storage: Transfer to an amber vial with a PTFE-lined cap. Store at 4°C.

Figure 2: Analytical Standard Preparation Workflow.

Storage, Stability & Degradation

To maintain the "Reference Standard" status of the material, strict storage controls are required.

-

Photosensitivity: Like most PAHs, this compound is susceptible to photo-oxidation, forming quinones or endoperoxides upon exposure to UV light. Requirement: Store in amber glass or foil-wrapped containers.

-

Hygroscopicity: Low, but moisture can affect the precision of weighing. Desiccate before use if high precision is required.

-

Isotopic Exchange: The aromatic deuteriums are stable. However, the methyl deuteriums (

) are relatively stable but can undergo exchange under extreme acidic/basic conditions or high temperatures in protic solvents. Requirement: Avoid storing in acidic aqueous mixtures for prolonged periods.

Environmental Impact & Disposal

Regulatory Status: 1-Methylnaphthalene is listed under various environmental watchlists (e.g., CERCLA in the US) due to its persistence.

-

Bioaccumulation: The high

indicates this chemical partitions into fat. It is toxic to aquatic organisms (LC50 ~2-5 mg/L for various fish species). -

Disposal:

-

DO NOT pour down the drain.

-

Collect in a dedicated "Halogenated/Organic Solvent" waste stream.

-

Incineration is the preferred method of destruction, equipped with scrubbers to handle deuterium oxide (

) and carbon emissions.

-

References

Precision in Isotope Dilution: A Technical Guide to 1-Methylnaphthalene-d10 in Environmental Forensics

Executive Summary

In the quantification of Polycyclic Aromatic Hydrocarbons (PAHs), matrix interference and extraction variability pose significant challenges to data integrity. 1-Methylnaphthalene-d10 (CAS: 38072-94-5) serves as a critical isotopic anchor in Gas Chromatography-Mass Spectrometry (GC-MS) workflows. This guide details the application of this deuterated standard in environmental matrices (soil, water, and sediment), focusing on its role in Isotope Dilution Mass Spectrometry (IDMS) to ensure regulatory compliance with standards such as US EPA Method 8270E.

The Physicochemical Basis of Isotope Dilution

The efficacy of this compound relies on its ability to mimic the physicochemical behavior of its non-deuterated analog (1-Methylnaphthalene) while remaining spectrally distinct.

Chemical Homology vs. Spectral Orthogonality

In GC-MS analysis, the "d10" designation indicates that all ten hydrogen atoms on the naphthalene ring and the methyl group have been replaced with deuterium (

| Feature | Native 1-Methylnaphthalene | This compound | Analytical Impact |

| Formula | Basis for separation | ||

| Molecular Weight | 142.20 g/mol | 152.26 g/mol | +10 amu mass shift |

| Quantitation Ion | m/z 142 | m/z 152 | Distinct MS channels |

| Boiling Point | 240-243 °C | ~240 °C | Co-elution or near co-elution |

Causality in Analysis: Because the electronic structure is virtually identical, the deuterated standard experiences the same intermolecular forces during extraction and chromatography. However, the mass difference allows the Mass Spectrometer to distinguish the standard from the native pollutant in the same scan, enabling real-time correction for signal suppression or enhancement.

Regulatory Framework and Application Logic

The Role: Internal Standard vs. Surrogate

In environmental protocols like EPA Method 8270E (Semivolatile Organic Compounds) , this compound is utilized in two distinct capacities:

-

Internal Standard (IS): Added to the extract immediately prior to injection.

-

Purpose: Corrects for instrument drift, injection volume variations, and column activity.

-

Calculation: Used to determine the Relative Response Factor (RRF).

-

-

Surrogate Standard (SS): Added to the sample matrix before extraction.

-

Purpose: Monitors the efficiency of the extraction method (e.g., Soxhlet, SPE) and cleanup procedures.

-

Note: While this compound is often used as an Internal Standard for the quantification of naphthalene and alkyl-naphthalenes, the specific assignment depends on the laboratory's Standard Operating Procedure (SOP).

Technical Workflow: GC-MS Analysis Protocol

The following protocol outlines the use of this compound as an Internal Standard for the quantification of PAHs in soil matrices.

Reagents and Standards

-

Primary Standard: this compound (>98% isotopic purity).

-

Solvent: Dichloromethane (DCM) or Acetone:Hexane (1:1), pesticide grade.

-

Stock Solution: Prepare at 2,000 µg/mL. Store at -10°C or less.

Step-by-Step Methodology

Phase A: Sample Preparation (Extraction)

-

Weighing: Weigh 30g of homogenized soil into a Soxhlet thimble.

-

Surrogate Spiking: Add surrogate mix (distinct from the IS) to monitor extraction efficiency.

-

Extraction: Extract with 300mL of Acetone:Hexane (1:1) for 16-24 hours.

-

Concentration: Concentrate the extract to 1 mL using a Kuderna-Danish (K-D) concentrator or Nitrogen evaporation. Crucial: Do not evaporate to dryness, as volatile PAHs (including methylnaphthalenes) will be lost.

Phase B: Internal Standard Addition (The Critical Step)

-

Aliquot: Transfer a 1.0 mL aliquot of the concentrated extract to a GC vial.

-

Spike: Add 10 µL of the this compound stock solution (2,000 µg/mL) to achieve a final concentration of 20 µg/mL in the extract.

-

Mix: Vortex gently for 10 seconds.

Phase C: GC-MS Acquisition

-

Instrument: Agilent 7890/5977 (or equivalent).

-

Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Splitless mode, 280°C.

-

Oven Program: 40°C (hold 1 min) -> 10°C/min -> 300°C (hold 5 min).

-

MS Source: Electron Impact (EI), 70 eV.

-

SIM/Scan Mode: Operate in Selected Ion Monitoring (SIM) for trace analysis.

-

Target Ion (Native): 142.0

-

Target Ion (d10 IS): 152.0

-

Analytical Logic Diagram

Figure 1: Analytical workflow for PAH analysis. The addition of this compound occurs post-extraction/pre-injection to serve as the volumetric and sensitivity reference.

Data Interpretation and Quality Control

Calculating Relative Response Factor (RRF)

To quantify the native analyte, you must first establish the relationship between the detector's response to the native compound and the deuterated standard.

Where:

- = Area of the characteristic ion for the native analyte (m/z 142).

- = Area of the characteristic ion for the internal standard (m/z 152).

- = Concentration of the native analyte.

- = Concentration of the internal standard (this compound).

Acceptance Criteria: Per EPA 8270E, the Relative Standard Deviation (RSD) of the RRFs over the calibration curve must be

Quantitative Results Table (Example)

| Analyte | Retention Time (min) | Quant Ion (m/z) | Reference IS | RRF (Avg) |

| This compound | 12.45 | 152 | (Self) | N/A |

| 1-Methylnaphthalene | 12.48 | 142 | This compound | 1.05 |

| 2-Methylnaphthalene | 12.30 | 142 | This compound | 1.12 |

| Biphenyl | 13.10 | 154 | This compound | 0.98 |

Troubleshooting Matrix Effects

Even with IDMS, environmental matrices can present challenges.

Deuterium Scrambling

In highly active injection ports or acidic conditions, deuterium exchange can occur, leading to signal loss at m/z 152 and "ghost" signals at lower masses.

-

Diagnosis: Distorted peak shape or unexpected ions in the d10 spectrum.

-

Remedy: Deactivate the GC inlet liner (silanization) and ensure the source temperature is optimized (typically 230°C - 250°C).

Co-elution Interferences

While m/z 152 is relatively unique, high concentrations of alkyl-benzenes in petroleum-contaminated soil can fragment to produce interfering ions.

-

Remedy: Use the secondary ion for confirmation (e.g., m/z 153 or 150 for the d10 species) to verify peak purity.

Signal Suppression Pathway

Figure 2: The self-validating mechanism of IDMS. Even if matrix contamination causes adsorption (signal loss), the d10 standard is affected equally, maintaining the validity of the concentration ratio.

References

-

US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

-

US EPA. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Methylnaphthalene. NIST Chemistry WebBook, SRD 69. [Link]

Technical Monograph: 1-Methylnaphthalene-d10 in Polycyclic Aromatic Hydrocarbon (PAH) Analysis

Executive Summary

The accurate quantification of Polycyclic Aromatic Hydrocarbons (PAHs) is critical in environmental forensics, food safety, and toxicology. While parent PAHs (e.g., Naphthalene) are routinely monitored, alkylated PAHs like 1-Methylnaphthalene represent a significant portion of the toxicological burden, particularly in petrogenic (oil-derived) contamination.

1-Methylnaphthalene-d10 serves as the definitive reference standard for this analysis. By replacing all ten hydrogen atoms with deuterium (

Part 1: The Mechanistic Advantage (Why d10?)

Isotope Dilution Mass Spectrometry (IDMS)

The core utility of this compound lies in Isotope Dilution . In complex matrices (e.g., soil, fatty tissues), extraction efficiency varies. External calibration fails to account for analyte loss during sample preparation.

By spiking the sample with this compound prior to extraction, the standard experiences the exact same matrix effects, extraction inefficiencies, and injection variations as the native 1-Methylnaphthalene.

The Deuterium Isotope Effect

While chemically nearly identical, the d10-analog exhibits subtle physical differences:

-

Mass Spectral Shift: The native compound has a molecular weight of 142.2 g/mol . The d10 analog is 152.2 g/mol . This allows for simultaneous detection (co-elution) without signal interference in Selected Ion Monitoring (SIM) mode.

-

Chromatographic Retention: Deuterated PAHs typically elute slightly earlier than their native counterparts on non-polar capillary columns (e.g., DB-5MS) due to slightly lower London dispersion forces (reduced polarizability of the C-D bond compared to C-H). This separation prevents "cross-talk" in integration windows.

Target Ion Selection

To ensure specificity, the Mass Spectrometer must be tuned to specific Quantifier and Qualifier ions.

| Compound | Molecular Weight | Primary Ion (Quant) | Secondary Ion (Qual 1) | Secondary Ion (Qual 2) |

| 1-Methylnaphthalene (Native) | 142.20 | 142 | 141 | 115 |

| This compound (IS) | 152.26 | 152 | 150 | 122 |

Part 2: Experimental Protocol (Modified EPA 8270E)

This protocol describes the use of this compound as an Internal Standard (IS) for the quantification of alkylated naphthalenes in solid waste or soil matrices.

Reagents and Standards

-

Solvent: Dichloromethane (DCM) / Acetone (1:1 v/v).

-

Internal Standard Solution: this compound at 20 µg/mL in DCM.

-

Extraction Method: Pressurized Fluid Extraction (PFE) or Ultrasonic Extraction.

Workflow Visualization

Figure 1: Analytical workflow for PAH quantification using deuterated internal standards.

Step-by-Step Methodology

-

Sample Preparation: Weigh 10g of solid sample into an extraction vessel. Add sodium sulfate (

) to dry the sample. -

Internal Standard Spiking (Crucial Step):

-

Add 100 µL of the this compound solution directly onto the sample matrix.

-

Note: Allow 15 minutes for solvent evaporation and matrix equilibration. This ensures the IS binds to the soil similarly to the native PAHs.

-

-

Extraction: Extract using DCM/Acetone (1:1) at 100°C and 1500 psi (if using PFE).

-

Cleanup: If the extract is dark or viscous, perform Gel Permeation Chromatography (GPC) or Silica Gel cleanup.

-

Analysis: Inject 1 µL into the GC-MS (Splitless mode).

GC-MS Parameters

-

Column: 30m x 0.25mm ID x 0.25µm film thickness (5% Phenyl-methylpolysiloxane).

-

Oven Program: 40°C (hold 1 min)

300°C at 10°C/min. -

SIM Windows:

-

Window 1 (3.0 - 6.0 min): Naphthalene-d8 (136), Naphthalene (128).

-

Window 2 (6.0 - 9.0 min): This compound (152) , 1-Methylnaphthalene (142), 2-Methylnaphthalene (142).

-

Part 3: Data Interpretation & Quality Assurance

Relative Response Factor (RRF)

Quantification is not based on absolute area, but on the ratio of the native compound to the deuterated standard.

Where:

- = Peak Area of 1-Methylnaphthalene (m/z 142)

- = Peak Area of this compound (m/z 152)

- = Concentration of Native Standard

- = Concentration of Internal Standard

Quantification Logic

Once the RRF is established via a calibration curve (5 points), the concentration of the unknown sample (

Decision Logic for Peak Identification

Figure 2: Automated decision logic for validating 1-Methylnaphthalene identification against the d10 standard.

Acceptance Criteria (QA/QC)

To ensure the assay is valid, the this compound must meet specific criteria:

-

Retention Time: Must be within ±0.06 minutes of the daily calibration standard.

-

Internal Standard Area: The raw peak area of the d10-standard in the sample must be within 50% to 200% of the area in the mid-point calibration standard.

-

Low Area (<50%): Indicates matrix suppression or extraction failure.

-

High Area (>200%): Indicates co-eluting interference or injection error.

-

References

-

United States Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

-

National Institute of Standards and Technology (NIST). (2023). 1-Methylnaphthalene Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. [Link]

Technical Guide: Isotopic Purity Verification and Application of 1-Methylnaphthalene-d10 Standards

Executive Summary

In quantitative trace analysis—specifically for polycyclic aromatic hydrocarbons (PAHs) in environmental and toxicological matrices—1-Methylnaphthalene-d10 serves as a critical Internal Standard (IS). Its utility relies entirely on the principle of Isotope Dilution Mass Spectrometry (IDMS). However, the accuracy of IDMS is non-negotiable; it is strictly dependent on the isotopic purity (enrichment level) of the standard.

This guide details the technical requirements for validating this compound (CAS: 38072-95-0) standards, distinguishing between chemical purity (>98%) and isotopic enrichment (>98 atom % D). It provides actionable protocols for verifying enrichment via GC-MS and NMR, and addresses the chromatographic "isotope effect" that impacts retention time windows.

The Criticality of Isotopic Purity

Isotopic purity refers to the fraction of hydrogen atoms in the molecule that have been successfully substituted with deuterium. For this compound, a fully enriched molecule has a molecular weight of approximately 152.26 g/mol , compared to the native (d0) weight of 142.20 g/mol .

Why High Enrichment is Non-Negotiable

-

Cross-Contribution (Crosstalk): If a standard is only 95% enriched, it contains significant amounts of d9, d8, and potentially d0 isotopologues. The d0 fraction will co-elute with the native analyte in the sample, creating a false positive or artificially inflating the concentration of the target analyte.

-

Ion Clustering: In Mass Spectrometry (MS), the molecular ion (

) for the d10 standard (m/z 152) must be distinct from the native analyte. Low enrichment broadens the isotopic cluster, reducing the signal-to-noise ratio for the quantifier ion.

Analytical Validation Protocols

To ensure data integrity, researchers must validate the Certificate of Analysis (CoA) provided by vendors. We employ a dual-validation system: GC-MS for isotopic distribution and

Protocol A: Mass Spectrometric Isotopic Distribution (GC-MS)

This protocol quantifies the presence of lower-mass isotopologues (d0 to d9).

Instrument: GC-MS (Single Quadrupole or Triple Quad in Scan Mode) Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

Step-by-Step Methodology:

-

Preparation: Dilute the this compound standard to 10 µg/mL in Dichloromethane (DCM) or n-Hexane.

-

Acquisition:

-

Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 100 – 200 (Focus on the molecular ion cluster).

-

Scan Rate: >3 scans/sec to define the peak shape.

-

-

Data Analysis:

-

Extract the mass spectrum at the apex of the chromatographic peak.

-

Normalize the intensity of the base peak (m/z 152 for d10).

-

Check for the presence of m/z 142 (Native d0) and m/z 151 (d9).

-

Acceptance Criteria (Example):

| Ion (m/z) | Identity | Acceptance Threshold (Relative Abundance) |

| 152 | d10 (Target) | 100% (Base Peak) |

| 151 | d9 | < 2.0% |

| 142 | d0 (Native) | < 0.5% (Critical for trace analysis) |

Technical Insight: The presence of m/z 142 is the "fatal flaw" in a standard. Even 1% of d0 can invalidate trace-level environmental data (e.g., EPA Method 8270E).

Protocol B: Proton NMR ( H-NMR) for Residual Protium

While MS sees mass, NMR sees hydrogen. A perfect d10 standard is "NMR silent" in the standard 1-Methylnaphthalene regions.

Methodology:

-

Solvent: Dissolve ~10 mg of standard in CDCl

(99.96% D) with 0.03% TMS. -

Acquisition: Run a standard proton sequence (16-32 scans).

-

Analysis:

-

Aromatic Region (7.0 - 8.0 ppm): Inspect for residual signals. These represent aromatic protons not exchanged (d9, d8 species).

-

Methyl Region (~2.6 ppm): Inspect for a residual singlet. This indicates incomplete methylation or exchange on the alkyl group.

-

-

Calculation: Integration of residual peaks against an internal quantitative standard (e.g., Dimethyl sulfone) yields the precise Atom % D.

Visualization: Validation Workflow

The following diagram illustrates the logical flow for accepting a deuterated standard into a regulated workflow.

Figure 1: Decision matrix for the analytical validation of deuterated internal standards.

Application Logic: The Chromatographic Isotope Effect

When using this compound, researchers often observe that the deuterated standard elutes slightly earlier than the native (d0) analyte on non-polar capillary columns (e.g., 5% phenyl). This is known as the Deuterium Isotope Effect .

Mechanism

The C-D bond is shorter and has a lower vibrational amplitude than the C-H bond. This results in a slightly smaller molar volume and lower polarizability for the deuterated molecule, reducing its interaction with the stationary phase relative to the native compound.

Implications for Data Processing

-

Retention Time Windows: Do not expect perfect co-elution. The d10 peak may shift by 0.02 – 0.10 minutes depending on the column length and temperature ramp.

-

Quantification Strategy: Use the Relative Response Factor (RRF) method.

Where:

- = Area of native analyte (m/z 142)

- = Concentration of Internal Standard (d10)

- = Area of Internal Standard (m/z 152)

- = Concentration of native analyte

Visualization: Isotope Dilution Logic

This diagram details how the validated standard is used to correct for matrix effects and recovery losses during extraction.

Figure 2: The Isotope Dilution Mass Spectrometry (IDMS) workflow, highlighting where the d10 standard compensates for extraction losses.

Stability and Storage

Deuterated PAHs are generally stable, but isotopic exchange can occur under specific conditions.

-

Proton Exchange: Avoid storage in protic solvents (methanol, water) with acidic or basic catalysts, which can facilitate H/D exchange over long periods.

-

Photolysis: Like all PAHs, 1-Methylnaphthalene is light-sensitive. Store in amber ampoules.

-

Temperature: Store neat standards at room temperature or refrigerated (

). Store solutions at

References

-

U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.

-

National Institute of Standards and Technology (NIST). (2023). 1-Methylnaphthalene Mass Spectrum. NIST Chemistry WebBook, SRD 69.

-

Sigma-Aldrich (Merck). (n.d.). Isotope Dilution Mass Spectrometry (IDMS) Basics. Technical Library.

-

C/D/N Isotopes. (2024). Handling and Storage of Stable Isotopes. Technical Guide.

Technical Whitepaper: 1-Methylnaphthalene-d10

Isotope Dilution Strategies in Environmental Forensics and Metabolic Profiling

CAS: 38072-94-5 | Formula: C₁₁D₁₀ | Molar Mass: ~152.27 g/mol

Executive Summary

1-Methylnaphthalene-d10 (1-MN-d10) is the fully deuterated isotopologue of 1-methylnaphthalene, a bicyclic aromatic hydrocarbon ubiquitous in petrogenic contamination and biological systems. In high-precision analytical chemistry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), 1-MN-d10 serves as the "Gold Standard" Internal Standard (IS) for quantifying polycyclic aromatic hydrocarbons (PAHs).

This guide moves beyond basic product specifications to detail the mechanistic utility of 1-MN-d10. It explores its role in correcting for matrix effects via Isotope Dilution Mass Spectrometry (IDMS) and its application in probing metabolic pathways through the Kinetic Isotope Effect (KIE).

Technical Profile & Physicochemical Properties

To effectively utilize 1-MN-d10, researchers must understand how the heavy isotope substitution alters its behavior compared to the native analyte (1-Methylnaphthalene, CAS 90-12-0).

| Property | Native (1-MN) | Deuterated (1-MN-d10) | Impact on Analysis |

| Molecular Weight | 142.20 g/mol | 152.27 g/mol | Mass Shift (+10 Da): Allows clean spectral separation in MS. |

| Boiling Point | 240-243 °C | ~240 °C | Co-elutes or elutes slightly earlier than native (inverse isotope effect). |

| Hydrophobicity (LogP) | 3.87 | ~3.85 | Behaves nearly identically in extraction (LLE/SPE). |

| C-X Bond Strength | C-H (Standard) | C-D (Stronger) | Stability: Higher resistance to oxidative degradation. |

Structural Integrity

The "d10" designation indicates the substitution of all 7 aromatic protons and all 3 aliphatic (methyl) protons with deuterium. This total substitution is critical for preventing "isotopic scrambling" (H/D exchange) during acidic extraction protocols.

Application I: Environmental Forensics (GC-MS)

The Principle of Isotope Dilution

In environmental analysis (e.g., EPA Method 8270), matrix interference often suppresses ionization or hinders extraction recovery. 1-MN-d10 is chemically equivalent to the target analyte but mass-distinct.

The Workflow Logic:

-

Spiking Pre-Extraction: 1-MN-d10 is added to the raw sample (soil/water), not the final vial. This ensures that any loss of analyte during extraction is mirrored by a loss in the IS.

-

Co-Elution: In GC, deuterated PAHs often elute fractions of a second earlier than native forms due to slightly lower Van der Waals forces (the deuterium is smaller/less polarizable than hydrogen).

-

Quantification: The ratio of the Native Area (m/z 142) to the IS Area (m/z 152) provides the concentration, mathematically canceling out recovery errors.

Experimental Protocol: Validated Quantification Workflow

Objective: Quantify 1-Methylnaphthalene in sediment using 1-MN-d10 as the Surrogate IS.

-

Standard Preparation:

-

Prepare a stock solution of 1-MN-d10 at 2,000 µg/mL in Dichloromethane (DCM).

-

Store at -20°C protected from light (PAHs are photosensitive).

-

-

Sample Spiking (Critical Step):

-

Weigh 30g of sediment.

-

Spike with 100 µL of IS Stock directly onto the solid matrix.

-

Wait 30 mins: Allow solvent to evaporate and IS to equilibrate with soil pores.

-

-

Extraction:

-

Perform Ultrasonic Extraction (EPA 3550) or Soxhlet Extraction using Acetone:Hexane (1:1).

-

-

Analysis (GC-MS SIM Mode):

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Ions Monitored:

-

Target: m/z 142.0 (Quant), 141.0 (Qual).

-

IS (d10): m/z 152.0 (Quant), 150.0 (Qual).

-

-

Dwell Time: >25ms per ion to define peak shape.

-

Visualization: Isotope Dilution Workflow

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring data integrity despite extraction losses.

Application II: Metabolic Stability & Drug Development

In pharmaceutical research, 1-Methylnaphthalene serves as a model substrate for Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1). The d10 variant is crucial for studying the Kinetic Isotope Effect (KIE) .

Mechanism: The Deuterium Switch

Metabolism of 1-Methylnaphthalene typically involves hydroxylation of the methyl group to form 1-naphthylmethanol.

-

C-H Bond Cleavage: Fast.

-

C-D Bond Cleavage: Slower (due to lower zero-point energy of the C-D bond).

By comparing the reaction rate of 1-MN vs. 1-MN-d10, researchers can determine if C-H bond breaking is the Rate-Limiting Step (RLS).

-

KIE (kH/kD) > 2: Indicates the C-H bond cleavage is the rate-limiting step.

-

KIE ≈ 1: Indicates the RLS is non-chemical (e.g., substrate binding or product release).

Visualization: Metabolic Pathway & KIE

Figure 2: Metabolic oxidation pathway highlighting the Kinetic Isotope Effect at the methyl group.

Handling, Stability, and Safety

Storage Protocol

-

Temperature: Store at -20°C.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the methyl group.

-

Container: Amber glass vials with PTFE-lined caps to prevent photolysis and adsorption to plastic.

Solubility

-

Soluble in: Dichloromethane, Acetone, Benzene, Ethyl Acetate.

-

Insoluble in: Water.

-

Note: When preparing aqueous calibration curves, dissolve in methanol first, then spike into water to prevent precipitation.

References

-

U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA SW-846. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11245, 1-Methylnaphthalene. (Used for native properties comparison). [Link]

-

Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450-Catalyzed Reactions. Methods in Enzymology. (Foundational text for KIE protocols described in Part 4). [Link]

Methodological & Application

Application Note: High-Precision Quantitation of Alkyl-PAHs using 1-Methylnaphthalene-d10 via GC/MS

Executive Summary

This protocol details the application of 1-Methylnaphthalene-d10 (CAS: 38072-94-5) as an internal standard (IS) for the gas chromatography-mass spectrometry (GC/MS) analysis of polycyclic aromatic hydrocarbons (PAHs). While generic internal standards (e.g., Naphthalene-d8) are common in EPA Method 8270, the use of the specific deuterated analog this compound provides superior correction for matrix-induced signal suppression and retention time shifts, particularly in complex petrochemical and environmental matrices.

Scientific Rationale: The Isotope Dilution Advantage

In complex matrices (e.g., soil extracts, crude oil, biological tissue), external calibration often fails due to injection variability and matrix effects. The use of this compound leverages the principle of Isotope Dilution .

Mechanism of Action

-

Co-Elution: The d10-analog is chemically nearly identical to the native 1-Methylnaphthalene. They co-elute (or elute in very close proximity) from the GC column.

-

Mass Discrimination: Despite similar retention times, the Mass Spectrometer distinguishes them based on mass-to-charge ratio (

). The d10 analog has a molecular weight increase of +10 Da. -

Self-Validation: Any loss of analyte during injection or ionization suppression affects the d10-standard and the native analyte equally. Therefore, the ratio of their responses remains constant, ensuring high accuracy.

Chemical Profile & Reference Data

The following parameters are critical for setting up the Selected Ion Monitoring (SIM) acquisition method.

| Parameter | Native Analyte (1-Methylnaphthalene) | Internal Standard (this compound) |

| CAS Number | 90-12-0 | 38072-94-5 |

| Formula | ||

| Molecular Weight | 142.20 g/mol | 152.26 g/mol |

| Quantitation Ion ( | 142.1 | 152.2 |

| Qualifier Ions ( | 141, 115 | 150, 153 |

| Retention Time | ~10.5 min (Method Dependent) | ~10.48 min (Slight deuterium isotope effect) |

Experimental Protocol

Standard Preparation

Safety Note: PAHs are potential carcinogens. Handle in a fume hood.

-

Stock Solution: Purchase certified this compound (purity >98 atom % D). Prepare a 2,000 µg/mL stock in Dichloromethane (DCM).

-

Working Internal Standard (WIS): Dilute stock to 20 µg/mL in DCM.

-

Spiking: Add exactly 10 µL of WIS to every 1 mL of sample extract and calibration standard immediately prior to instrumental analysis. This yields a fixed concentration of 200 ng/mL (on-column) assuming no volume change.

GC/MS Instrument Parameters

This method is optimized for an Agilent 7890/5977 setup but is transferable to other quadrupole systems.

-

Inlet: Splitless mode; 280°C; Purge flow 50 mL/min at 1.0 min.

-

Column: 30m x 0.25mm ID x 0.25µm film thickness (5% Phenyl-methylpolysiloxane, e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Oven Program:

-